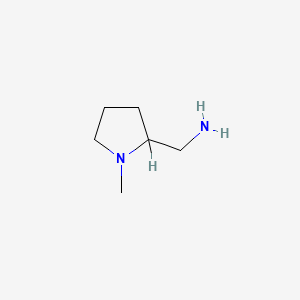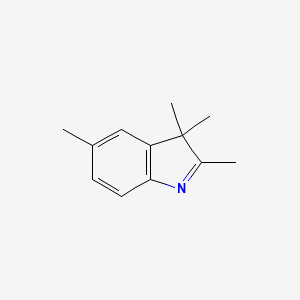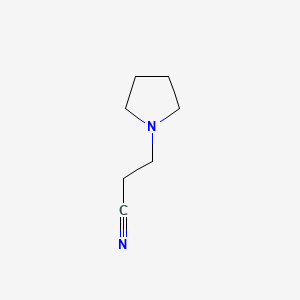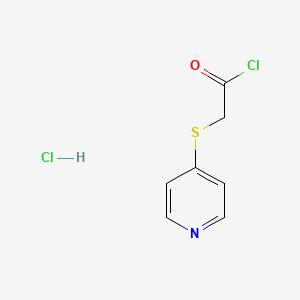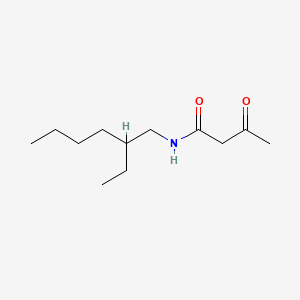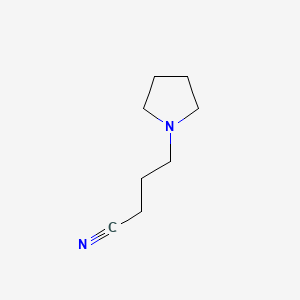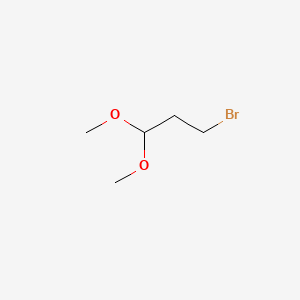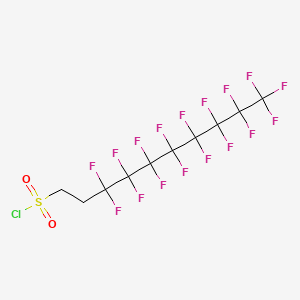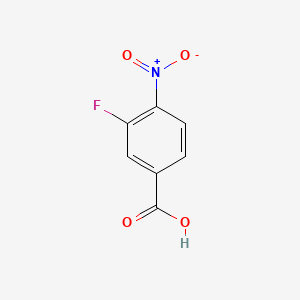
3-フルオロ-4-ニトロ安息香酸
概要
説明
3-Fluoro-4-nitrobenzoic acid is an organic compound with the chemical formula C₇H₄FNO₄. It is a yellow crystalline solid that is soluble in water, ethanol, and acetone . This compound is widely used in the pharmaceutical and chemical industries as an intermediate for the synthesis of various types of medications, dyes, and agrochemicals .
科学的研究の応用
3-Fluoro-4-nitrobenzoic acid has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme inhibition and as a building block for biologically active molecules.
Medicine: It serves as a precursor for the synthesis of various drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
作用機序
Target of Action
3-Fluoro-4-nitrobenzoic acid is primarily used as a starting reagent in the synthesis of novel benzimidazoles . Benzimidazoles are known to have antimicrobial, opioid, antipsychotic, and antihistamine properties . The compound interacts with the primary amine of a resin-bound amino acid during the synthesis .
Mode of Action
The mode of action of 3-Fluoro-4-nitrobenzoic acid is based on its reactivity with other compounds. The carboxylic acid group in the compound reacts with alcohols to form esters . In the synthesis of benzimidazoles, the fluoro group is displaced and the nitro group is reduced .
Biochemical Pathways
The biochemical pathways affected by 3-Fluoro-4-nitrobenzoic acid are those involved in the synthesis of benzimidazoles. Benzimidazoles are synthesized through a multi-step reaction pathway starting from 4-fluoro-3-nitrobenzoic acid . The resulting benzimidazoles can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), affecting the cholinergic system .
Pharmacokinetics
The compound’s solubility in 95% ethanol suggests it may have good bioavailability
Result of Action
The result of the action of 3-Fluoro-4-nitrobenzoic acid is the production of benzimidazoles. These compounds have various pharmaceutical applications, including antimicrobial, opioid, antipsychotic, and antihistamine effects . In addition, benzimidazoles synthesized from 3-Fluoro-4-nitrobenzoic acid can inhibit AChE and BChE, potentially affecting neurological functions .
Action Environment
The action of 3-Fluoro-4-nitrobenzoic acid can be influenced by environmental factors such as temperature and solvent. For instance, the compound is soluble in 95% ethanol, which can affect its reactivity . Additionally, safety data suggests that the compound should be handled in a well-ventilated environment to avoid inhalation .
生化学分析
Biochemical Properties
The nitro group, -NO2, is a hybrid of two equivalent resonance structures, which results in a full positive charge on nitrogen and a half-negative charge on each oxygen .
Molecular Mechanism
Nitro compounds can undergo various reactions, including reduction, substitution, and elimination reactions
Metabolic Pathways
Nitro compounds can undergo various reactions, including reduction, substitution, and elimination reactions .
準備方法
Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-fluoro-4-nitrobenzoic acid involves the oxidation of 3-fluoro-4-nitrobenzyl alcohol. In this process, 3-fluoro-4-nitrobenzyl alcohol is dissolved in acetone, and Jones reagent (a mixture of chromic acid and sulfuric acid) is added dropwise at 0°C. The mixture is stirred on an ice bath for 30 minutes and then quenched with isopropanol before being concentrated in vacuo .
Industrial Production Methods: Industrial production methods for 3-fluoro-4-nitrobenzoic acid typically involve large-scale oxidation reactions using similar reagents and conditions as described above. The process is optimized for yield and purity, ensuring that the final product meets industry standards for use in various applications.
化学反応の分析
Types of Reactions: 3-Fluoro-4-nitrobenzoic acid undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom under basic conditions.
Major Products:
Reduction: The major product is 3-fluoro-4-aminobenzoic acid.
Substitution: Depending on the nucleophile used, various substituted benzoic acids can be formed.
類似化合物との比較
- 4-Fluoro-3-nitrobenzoic acid
- 3-Fluoro-4-aminobenzoic acid
- 3-Fluorobenzoic acid
- 4-Nitrobenzoic acid
Comparison: 3-Fluoro-4-nitrobenzoic acid is unique due to the presence of both a fluorine atom and a nitro group on the benzene ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity in substitution reactions and specific binding interactions in biological systems. Compared to similar compounds, 3-fluoro-4-nitrobenzoic acid offers a balance of reactivity and stability, making it a valuable intermediate in various synthetic pathways .
特性
IUPAC Name |
3-fluoro-4-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNO4/c8-5-3-4(7(10)11)1-2-6(5)9(12)13/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVZBIQSKLXJFNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60960737 | |
| Record name | 3-Fluoro-4-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60960737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
403-21-4 | |
| Record name | 3-Fluoro-4-nitrobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=403-21-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 403-21-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25749 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Fluoro-4-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60960737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-FLUORO-4-NITROBENZOIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

